molecular formula C27H22N2O4S B10863628 3,11-DI(2-Furyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

3,11-DI(2-Furyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

Cat. No.: B10863628
M. Wt: 470.5 g/mol
InChI Key: COMVISFDKXTOIF-UHFFFAOYSA-N
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Description

3,11-DI(2-Furyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound that features a unique structure incorporating furan and thiophene rings

Preparation Methods

The synthesis of 3,11-DI(2-Furyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one involves multiple steps. The synthetic route typically starts with the preparation of the furan and thiophene derivatives, followed by their incorporation into the diazepinone framework through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the furan and thiophene rings.

    Condensation: The formation of the diazepinone ring involves condensation reactions with appropriate amines and carbonyl compounds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound.

Scientific Research Applications

3,11-DI(2-Furyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,11-DI(2-Furyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3,11-DI(2-Furyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one include other diazepinone derivatives and compounds containing furan and thiophene rings These compounds share some structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C27H22N2O4S

Molecular Weight

470.5 g/mol

IUPAC Name

6,9-bis(furan-2-yl)-5-(2-thiophen-2-ylacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H22N2O4S/c30-22-15-17(23-9-3-11-32-23)14-20-26(22)27(24-10-4-12-33-24)29(21-8-2-1-7-19(21)28-20)25(31)16-18-6-5-13-34-18/h1-13,17,27-28H,14-16H2

InChI Key

COMVISFDKXTOIF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CO4)C(=O)CC5=CC=CS5)C6=CC=CO6

Origin of Product

United States

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